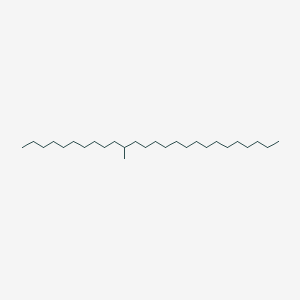
11-Methylhexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane, where a methyl group is attached to the 11th carbon atom. This compound is part of a class of hydrocarbons known for their presence in natural waxes and their role in various biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of 11-methylhexacosanol, 11-methylhexacosanal, or 11-methylhexacosanoic acid.
Reduction: Pure this compound.
Substitution: 11-chloromethylhexacosane or 11-bromomethylhexacosane.
Wissenschaftliche Forschungsanwendungen
11-Methylhexacosane has several applications across different fields:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication, particularly in pheromone signaling.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .
Vergleich Mit ähnlichen Verbindungen
Hexacosane: A straight-chain alkane with no branching.
2-Methylhexacosane: Another methyl-branched isomer with the methyl group on the second carbon.
3-Methylhexacosane: Methyl group on the third carbon.
Uniqueness of 11-Methylhexacosane: this compound is unique due to its specific branching at the 11th carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This specific structure can make it more effective in certain applications, such as in pheromone signaling in insects .
Eigenschaften
CAS-Nummer |
68547-06-8 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
11-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
ATFOATQSPLHNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
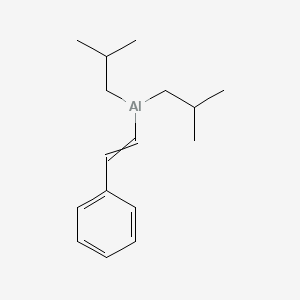
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
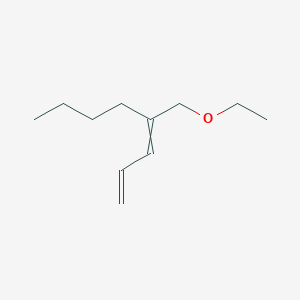
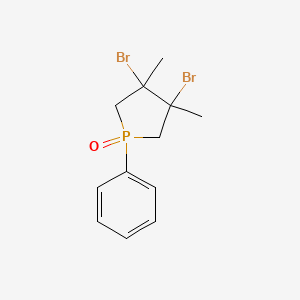
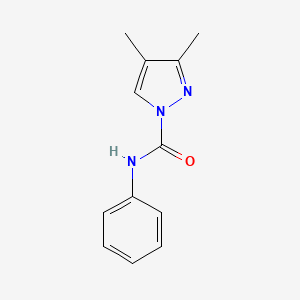
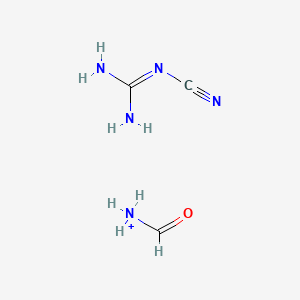
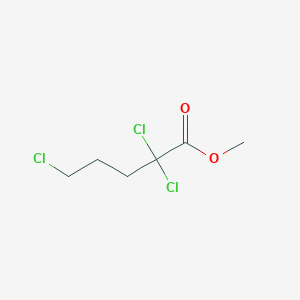
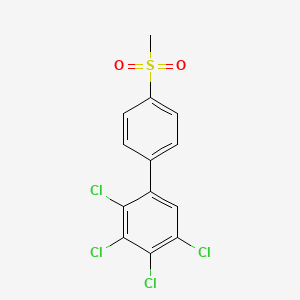

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

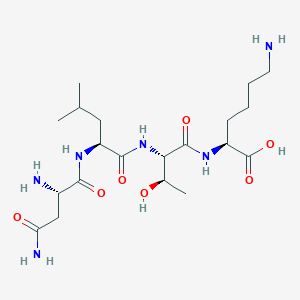
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
